molecular formula C9H12N4 B13009997 (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine CAS No. 1193387-62-0

(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine

Cat. No.: B13009997
CAS No.: 1193387-62-0
M. Wt: 176.22 g/mol
InChI Key: WBMDTOVVOVQRMF-UHFFFAOYSA-N
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Description

(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with formamide, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .

Mechanism of Action

The mechanism of action of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death . The compound’s ability to mimic the structural features of biogenic purines makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine stands out due to its specific substitution pattern and the presence of the methanamine group, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents .

Properties

CAS No.

1193387-62-0

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C9H12N4/c1-6-3-8(5-10)13-9(11-6)4-7(2)12-13/h3-4H,5,10H2,1-2H3

InChI Key

WBMDTOVVOVQRMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)CN)C

Origin of Product

United States

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